1-bromo-3-[4-(4-ethoxyphenoxy)butoxy]benzene
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Description
“1-bromo-3-[4-(4-ethoxyphenoxy)butoxy]benzene” is a chemical compound with the molecular formula C18H21BrO3. Its average mass is 365.262 Da and its monoisotopic mass is 364.067413 Da .
Synthesis Analysis
The synthesis of such compounds typically involves electrophilic aromatic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The compound contains a bromine atom attached to a benzene ring, which is further connected to an ethoxyphenoxybutoxy chain .Chemical Reactions Analysis
The compound can undergo various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . The exact reactions would depend on the conditions and the reagents used.Mechanism of Action
The mechanism of action for this compound in chemical reactions typically involves the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged intermediate. This is followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .
Properties
IUPAC Name |
1-bromo-3-[4-(4-ethoxyphenoxy)butoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO3/c1-2-20-16-8-10-17(11-9-16)21-12-3-4-13-22-18-7-5-6-15(19)14-18/h5-11,14H,2-4,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPBHWNNXIFFAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCCOC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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